molecular formula C11H14ClNO5S2 B7793735 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride

5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B7793735
M. Wt: 339.8 g/mol
InChI Key: SPJFNOAZDDKKCG-UHFFFAOYSA-N
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Description

5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride: is a chemical compound with a unique structure that includes a sulfonyl chloride group, a methoxy group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride reagents under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfonyl chloride group to a sulfonamide or other reduced forms.

    Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl chloride group under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfonamides, thiols.

    Substitution: Sulfonamides, sulfonate esters, sulfonate thiols.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, enabling the creation of more complex molecules. Its reactivity makes it valuable for forming sulfonamide bonds, which are common in pharmaceuticals.

Biology: In biological research, derivatives of this compound may be used to study enzyme inhibition or protein interactions, given the importance of sulfonamide groups in biological systems.

Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action for 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines or alcohols. This reactivity is exploited in various synthetic applications to form stable sulfonamide or sulfonate bonds.

Comparison with Similar Compounds

  • 2-Chloro-4-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride
  • 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride
  • 1-[(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)methyl]cyclopropane-1-carboxylic acid

Comparison: Compared to these similar compounds, 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The specific arrangement of functional groups in this compound may also impart distinct biological or chemical properties, making it a valuable target for research and development.

Properties

IUPAC Name

5-(1,1-dioxothiazinan-2-yl)-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S2/c1-18-10-5-4-9(8-11(10)20(12,16)17)13-6-2-3-7-19(13,14)15/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJFNOAZDDKKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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